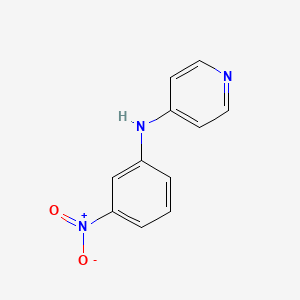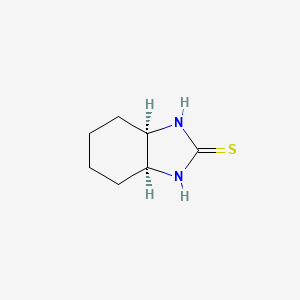![molecular formula C12H10N4 B8586165 3-imidazo[1,2-b]pyridazin-2-ylaniline](/img/structure/B8586165.png)
3-imidazo[1,2-b]pyridazin-2-ylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-imidazo[1,2-b]pyridazin-2-ylaniline is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core fused with an aniline group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-imidazo[1,2-b]pyridazin-2-ylaniline typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction is carried out under mild conditions, providing moderate to high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-imidazo[1,2-b]pyridazin-2-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding imidazo[1,2-b]pyridazin-2-yl ketones or carboxylic acids.
Reduction: Formation of reduced imidazo[1,2-b]pyridazin-2-yl derivatives.
Substitution: Formation of halogenated or nitro-substituted imidazo[1,2-b]pyridazin-2-yl aniline derivatives.
Aplicaciones Científicas De Investigación
3-imidazo[1,2-b]pyridazin-2-ylaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-imidazo[1,2-b]pyridazin-2-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridines: Known for their wide range of biological activities, including anticonvulsant and antimicrobial properties.
Imidazo[1,2-b]pyridazines: Similar in structure but may exhibit different biological activities due to variations in the fused ring system.
Uniqueness: 3-imidazo[1,2-b]pyridazin-2-ylaniline is unique due to its specific substitution pattern and the presence of an aniline group, which can influence its reactivity and biological activity. This compound’s distinct structure allows for targeted modifications, making it a valuable scaffold in drug discovery and development.
Propiedades
Fórmula molecular |
C12H10N4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3-imidazo[1,2-b]pyridazin-2-ylaniline |
InChI |
InChI=1S/C12H10N4/c13-10-4-1-3-9(7-10)11-8-16-12(15-11)5-2-6-14-16/h1-8H,13H2 |
Clave InChI |
ZBMUVPXXSONFSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C2=CN3C(=N2)C=CC=N3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B8586093.png)

![2-chloro-N,N-dimethylthieno[3,4-d]pyrimidin-4-amine](/img/structure/B8586106.png)









